molecular formula C13H25BrMgO2 B6315957 (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide CAS No. 68022-04-8

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide

Cat. No.: B6315957
CAS No.: 68022-04-8
M. Wt: 317.55 g/mol
InChI Key: QWXXPIMJJPXDSB-UHFFFAOYSA-M
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Description

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide is an organometallic compound with the molecular formula C13H25BrMgO2 and a molecular weight of 317.5483 . This compound is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide typically involves the reaction of 8-bromo-1-octanol with tetrahydro-2H-pyran in the presence of a base to form the corresponding ether. This intermediate is then treated with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired organomagnesium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophilic species. Typical reaction conditions involve the use of anhydrous solvents, such as THF, and inert atmospheres to prevent moisture and oxygen from interfering with the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with aldehydes or ketones typically yield secondary or tertiary alcohols, respectively .

Mechanism of Action

The mechanism of action of (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the oxygen atom, enhancing the nucleophilicity of the carbon atom bonded to the magnesium. This allows the compound to effectively attack electrophilic centers in various substrates, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

magnesium;2-octoxyoxane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25O2.BrH.Mg/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13;;/h13H,1-12H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXXPIMJJPXDSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCCCOC1CCCCO1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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